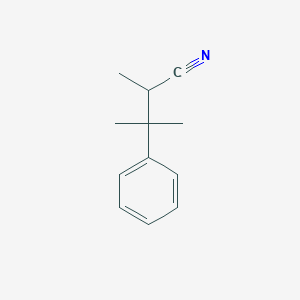![molecular formula C20H24N4O5 B13572342 7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]heptanamide is a compound known for its role as a building block in the synthesis of molecules for targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs) . This compound is also referred to as a C5 Lenalidomide conjugate and is used in various research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]heptanamide involves several steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of a base such as DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures . This reaction forms the intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency .
化学反応の分析
Types of Reactions
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
科学的研究の応用
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]heptanamide is widely used in scientific research, particularly in the following areas:
作用機序
The compound exerts its effects by acting as a ligand-linker conjugate in PROTACs. It contains a Cereblon (CRBN)-recruiting ligand, which facilitates the recruitment of the E3 ubiquitin ligase complex to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The alkyl-chain crosslinker with a pendant amine allows for reactivity with an acid on the target warhead, enabling the formation of a ternary complex between the target, E3 ligase, and PROTAC .
類似化合物との比較
Similar Compounds
Thalidomide: A compound with a similar isoindolinone structure, used in the treatment of multiple myeloma and other conditions.
Lenalidomide: An analog of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide analog with potent anti-inflammatory and anti-cancer activities.
Uniqueness
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]heptanamide is unique due to its specific structure, which allows it to function effectively as a building block for PROTACs. Its ability to recruit the CRBN-E3 ligase complex and facilitate targeted protein degradation sets it apart from other similar compounds .
特性
分子式 |
C20H24N4O5 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]heptanamide |
InChI |
InChI=1S/C20H24N4O5/c21-10-4-2-1-3-5-16(25)22-12-6-7-13-14(11-12)20(29)24(19(13)28)15-8-9-17(26)23-18(15)27/h6-7,11,15H,1-5,8-10,21H2,(H,22,25)(H,23,26,27) |
InChIキー |
DELLZOMSYRSOMP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


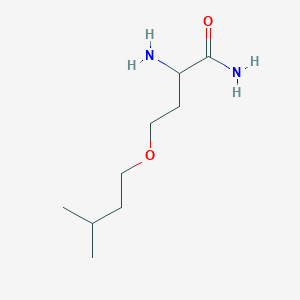
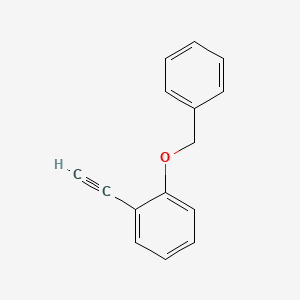
![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)
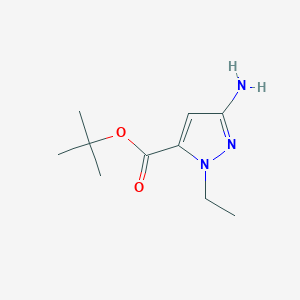
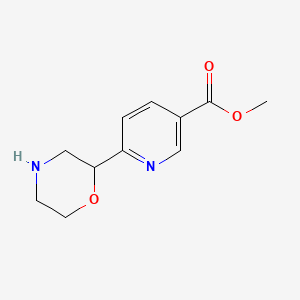


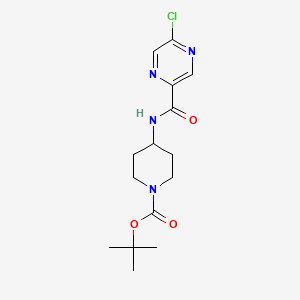

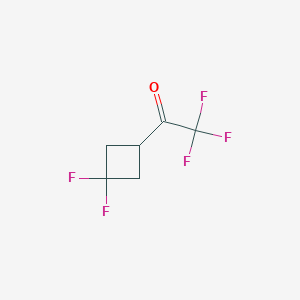
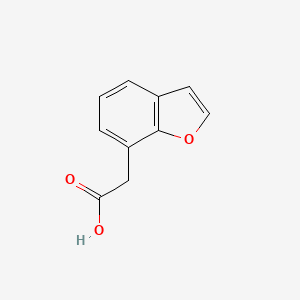
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
